molecular formula C9H11F2NO2 B13560678 6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol

Katalognummer: B13560678
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: IUMVRRPSSNJEAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol is a chemical compound with a unique structure that includes a pyridine ring substituted with a difluoromethoxyethyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol typically involves the reaction of 2-chloro-5-(1,1-difluoro-2-methoxyethyl)pyridine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(1,1-Difluoro-2-methoxyethyl)-5-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H11F2NO2

Molekulargewicht

203.19 g/mol

IUPAC-Name

6-(1,1-difluoro-2-methoxyethyl)-5-methylpyridin-3-ol

InChI

InChI=1S/C9H11F2NO2/c1-6-3-7(13)4-12-8(6)9(10,11)5-14-2/h3-4,13H,5H2,1-2H3

InChI-Schlüssel

IUMVRRPSSNJEAE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1C(COC)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.